6-(2-hydroxyethoxy)pyridine-2-carboxylic acid
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Overview
Description
6-(2-hydroxyethoxy)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a hydroxyethoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethoxy)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with ethylene glycol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps such as solvent extraction and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
6-(2-hydroxyethoxy)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-hydroxypyridine-2-carboxylic acid: Similar structure but lacks the hydroxyethoxy group.
2-hydroxy-6-methoxypyridine: Contains a methoxy group instead of a hydroxyethoxy group.
Pyridine-2,6-dicarboxylic acid: Contains two carboxylic acid groups instead of one.
Uniqueness
6-(2-hydroxyethoxy)pyridine-2-carboxylic acid is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity. This structural feature allows it to form more stable complexes with metal ions and exhibit distinct biological activities compared to its analogs .
Properties
CAS No. |
1247526-35-7 |
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Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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